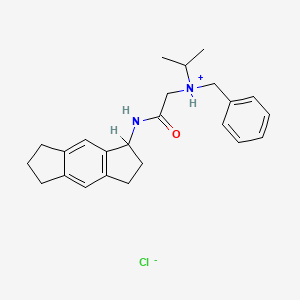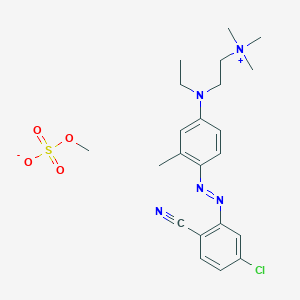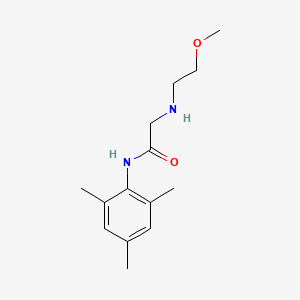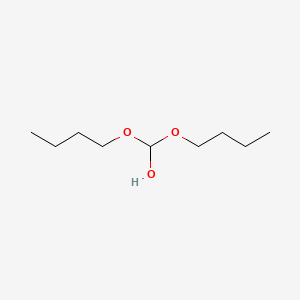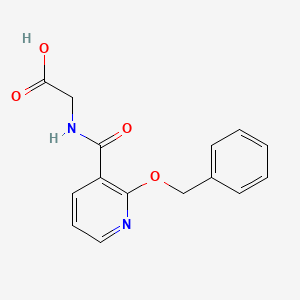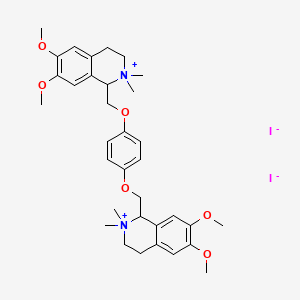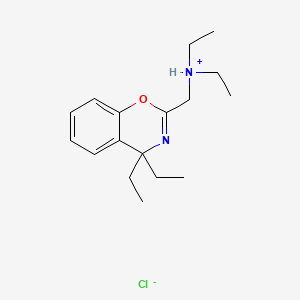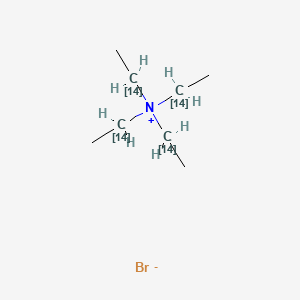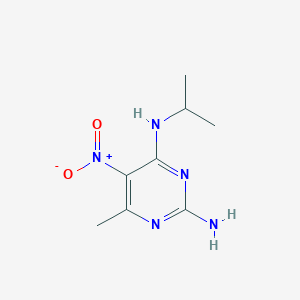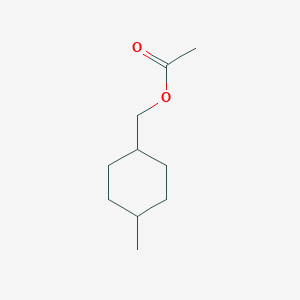
(4-methylcyclohexyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylcyclohexyl)methyl acetate is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid with a pleasant, fruity odor, often used in the fragrance and flavor industry. The compound is known for its stability and low toxicity, making it a popular choice for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylcyclohexyl)methyl acetate typically involves the esterification of (4-methylcyclohexyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylcyclohexyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (4-methylcyclohexyl)methanol and acetic acid.
Reduction: The compound can be reduced to (4-methylcyclohexyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: (4-Methylcyclohexyl)methanol and acetic acid.
Reduction: (4-Methylcyclohexyl)methanol.
Substitution: Various substituted (4-methylcyclohexyl)methyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methylcyclohexyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of (4-methylcyclohexyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexylmethyl acetate
- (4-Methylcyclohexyl)methanol
- Cyclohexyl acetate
Uniqueness
(4-Methylcyclohexyl)methyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor, stability, and low toxicity make it particularly valuable in the fragrance and flavor industry, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
53075-43-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(4-methylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C10H18O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h8,10H,3-7H2,1-2H3 |
Clé InChI |
WGJWXWQIHHQIRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



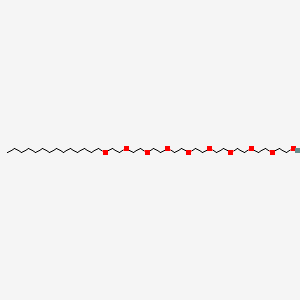
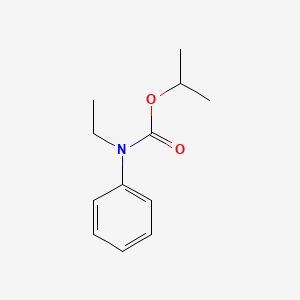
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
